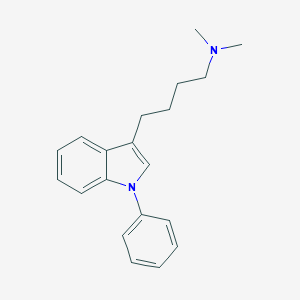
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a chemical compound that belongs to the family of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Wirkmechanismus
The mechanism of action of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, in the treatment of cancer, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to inhibit the activity of certain enzymes that are involved in cell division and growth.
Biochemische Und Physiologische Effekte
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to have various biochemical and physiological effects in the body. For example, in the treatment of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In the treatment of depression, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-. One potential direction is the development of new synthesis methods that can produce this compound in larger quantities and with higher purity. Another potential direction is the study of the structure-activity relationship of this compound, which can help to identify new derivatives with improved properties. Additionally, the potential applications of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- in the field of optoelectronic devices and organic semiconductors should be explored further. Finally, the potential use of this compound as a plant growth regulator should be studied in more detail.
Synthesemethoden
The synthesis of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-dimethylaminobutyl lithium with 1-bromo-2-nitrobenzene to form the intermediate compound. This intermediate compound is then reduced to the corresponding amine using a palladium catalyst. The final step involves the reaction of the amine with indole-3-carboxaldehyde in the presence of acetic acid to form Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-.
Wissenschaftliche Forschungsanwendungen
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In the field of agrochemicals, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been studied for its potential use as a plant growth regulator. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
102552-17-0 |
|---|---|
Produktname |
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- |
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine |
InChI |
InChI=1S/C20H24N2/c1-21(2)15-9-8-10-17-16-22(18-11-4-3-5-12-18)20-14-7-6-13-19(17)20/h3-7,11-14,16H,8-10,15H2,1-2H3 |
InChI-Schlüssel |
MJUQXFPJLRLHOL-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Andere CAS-Nummern |
102552-17-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



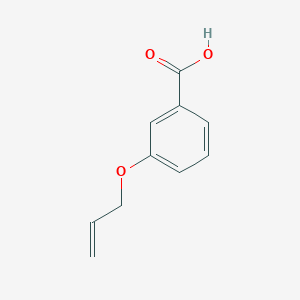
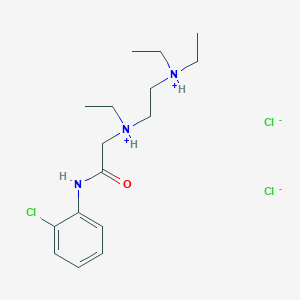
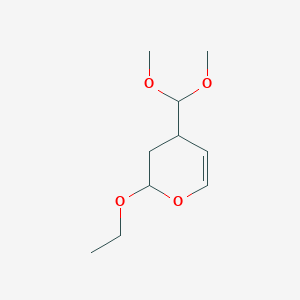
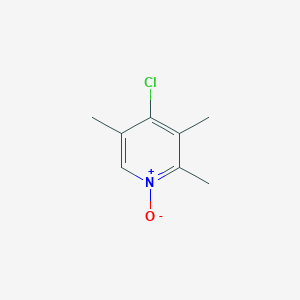
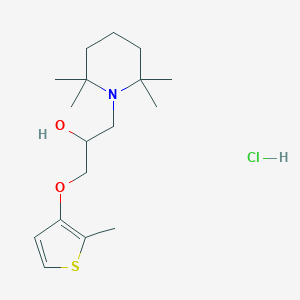
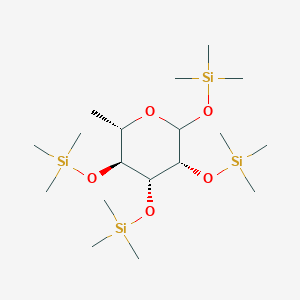
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
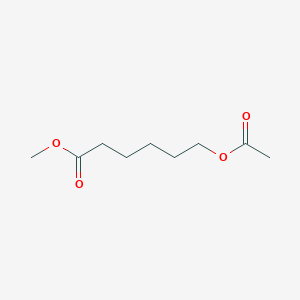
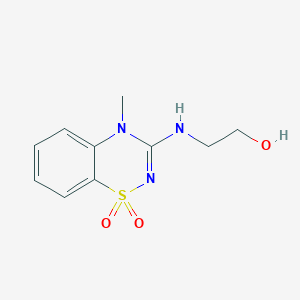
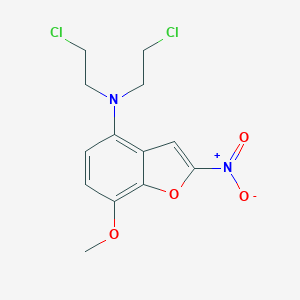

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)